molecular formula C7H5N5O3 B111496 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 40769-83-3

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B111496
CAS RN: 40769-83-3
M. Wt: 207.15 g/mol
InChI Key: AVWYTIWVBSPYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one (ANPP) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. ANPP is a pyrido[2,3-d]pyrimidine derivative that is commonly used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism Of Action

The mechanism of action of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is not well understood. However, studies have shown that 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell proliferation, making 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one a potential anticancer agent.

Biochemical And Physiological Effects

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can induce apoptosis in cancer cells, inhibit the growth of certain viruses, and reduce inflammation. 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is a versatile compound that can be easily synthesized and modified to produce a wide range of derivatives. Its low toxicity and high solubility make it an ideal candidate for use in biological applications. However, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one is highly reactive and can be difficult to handle in the laboratory. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one research. One area of interest is the development of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one-based antiviral agents, which have shown promising activity against a variety of viruses. Another area of interest is the development of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one-based fluorescent dyes, which could be used for biological imaging applications. Additionally, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one derivatives could be developed as novel anticancer agents, with improved efficacy and reduced toxicity compared to existing therapies.

Synthesis Methods

The synthesis of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitro-4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction yields 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one as a yellow crystalline solid with a melting point of 262-264°C. The purity of 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. It has also been used as a precursor in the synthesis of fluorescent dyes, which are widely used in biological imaging applications. Additionally, 2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one has been used as a reagent in the synthesis of nucleoside analogs, which have shown promising activity against viral infections.

properties

IUPAC Name

2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c8-7-10-5-4(6(13)11-7)1-3(2-9-5)12(14)15/h1-2H,(H3,8,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYTIWVBSPYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318954
Record name 2-Amino-6-nitropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one

CAS RN

40769-83-3
Record name NSC338185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-nitropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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